molecular formula C14H13ClN2O3S B12181386 N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine

Cat. No.: B12181386
M. Wt: 324.8 g/mol
InChI Key: AVHCCVLTEIQCHX-UHFFFAOYSA-N
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Description

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a synthetic compound featuring a 1,3-thiazole core substituted at the 4-position with a 3-chlorophenyl group. The thiazole ring is further functionalized via an acetyl linkage to beta-alanine, a non-proteinogenic amino acid. The 3-chlorophenyl group enhances lipophilicity, which may improve membrane permeability, while the beta-alanine moiety could increase aqueous solubility compared to non-amino acid derivatives .

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

3-[[2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C14H13ClN2O3S/c15-10-3-1-2-9(6-10)14-17-11(8-21-14)7-12(18)16-5-4-13(19)20/h1-3,6,8H,4-5,7H2,(H,16,18)(H,19,20)

InChI Key

AVHCCVLTEIQCHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 3-chlorophenyl isothiocyanate with an alpha-halo ketone under basic conditions to form the thiazole ring.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group.

    Coupling with Beta-Alanine: The final step involves coupling the acetylated thiazole derivative with beta-alanine. This can be achieved through a peptide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are conducted in the presence of a catalyst or under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Substituted chlorophenyl derivatives

Scientific Research Applications

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: It serves as a probe to study the biological pathways and mechanisms involving thiazole derivatives.

    Chemical Biology: The compound is utilized in chemical biology to investigate protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It is employed in the synthesis of advanced materials and as a precursor for the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The chlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine and related thiazole derivatives:

Compound Name Substituents on Thiazole Phenyl Substituents Functional Groups Key Physicochemical Properties Biological Relevance
This compound 4-yl acetyl 3-chloro Acetyl, beta-alanine High solubility (carboxylic acid), moderate lipophilicity Potential prodrug design due to amino acid moiety
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride () 4-yl methanamine 3-chloro Amine (HCl salt) Basic, soluble in acidic conditions, crystalline solid (mp 203–204°C) Likely bioactive amine for CNS targets
Cl-4AS-1 () N/A 2-chloro Carboxamide, tricyclic Highly lipophilic, membrane-permeable In-house synthetic candidate for receptor modulation
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine () 2-amine 2,4-dichloro Primary amine Electron-withdrawing substituents, H-bond donor Antimicrobial or antifungal activity

Structural and Functional Insights:

Substituent Position on Thiazole :

  • The 4-yl acetyl group in the target compound contrasts with the 2-amine substitution in . The 4-position may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., ATP-binding sites). Conversely, 2-amine derivatives could engage in hydrogen bonding with biological targets .

Chlorophenyl Substituents :

  • The 3-chlorophenyl group (target compound) provides a balance of electron-withdrawing effects and steric bulk compared to 2-chloro (Cl-4AS-1) or 2,4-dichloro () analogs. The 3-position may optimize π-π stacking in hydrophobic protein domains .

Functional Groups :

  • The beta-alanine moiety introduces a carboxylic acid, enhancing solubility and enabling ionic interactions in physiological environments. This contrasts with the lipophilic tricyclic system of Cl-4AS-1, which prioritizes blood-brain barrier penetration .

Synthetic Accessibility :

  • The hydrochloride salt of [2-(3-chlorophenyl)-1,3-thiazol-4-yl]methanamine () suggests straightforward synthesis via alkylation or nucleophilic substitution. The target compound’s beta-alanine linkage likely requires peptide coupling or acetylation steps, increasing synthetic complexity .

Biological Activity

N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound, characterized by its unique molecular structure, is being investigated for its efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃ClN₂O₃S
  • Molecular Weight : 324.8 g/mol
  • CAS Number : 1190249-53-6

The compound features a thiazole ring and an acetyl-beta-alanine moiety, contributing to its biological activity through interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against drug-resistant strains.

Microorganism Activity Reference
Methicillin-resistant S. aureusStrong inhibition
Vancomycin-resistant E. faeciumModerate inhibition
Drug-resistant Candida strainsBroad-spectrum antifungal activity

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. In vitro studies indicate that this compound may inhibit the growth of various cancer cell lines, including colorectal (Caco-2) and lung (A549) cancer cells.

Cell Line Viability (%) after Treatment IC50 (µM) Reference
Caco-2 (Colorectal)39.8% (p < 0.001)Not specified
A549 (Lung)55.4% (p = 0.001)Not specified

The data suggests that modifications to the thiazole ring can enhance anticancer activity, indicating a structure-activity relationship that warrants further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets involved in microbial resistance and cancer cell proliferation. The thiazole moiety is known to interfere with metabolic pathways critical for the survival of pathogens and cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazole derivatives, including this compound, against resistant bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections caused by resistant organisms.
  • Anticancer Potential : In a comparative analysis of thiazole derivatives on Caco-2 cells, it was found that structural modifications significantly impacted the viability of cancer cells post-treatment. The incorporation of electron-withdrawing groups on the thiazole ring enhanced cytotoxicity against both Caco-2 and A549 cell lines.

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